(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid
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Overview
Description
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is a chiral amino acid derivative with a unique cyclobutane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid typically involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization. One common method includes the use of diazo compounds, ylides, and carbene intermediates for the cyclopropanation of alkenes . Another approach involves the asymmetric synthesis using chiral catalysts to ensure the desired stereochemistry .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of chiral auxiliaries or catalysts to achieve high yields and enantiomeric purity. The process often includes steps like alkylation, cyclization, and purification to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a probe to study enzyme-substrate interactions and protein folding.
Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which (1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking substrate access. It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid: Another chiral amino acid derivative with a cyclopropane ring.
(1S,2R)-2-bromocyclopentanol: A compound with similar stereochemistry but different ring structure.
Uniqueness
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid is unique due to its cyclobutane ring, which imparts rigidity and distinct stereochemical properties. This rigidity can enhance the compound’s binding affinity and specificity for certain biological targets, making it a valuable tool in drug design and synthesis .
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
(1R,2S)-1-amino-2-phenylcyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H13NO2/c12-11(10(13)14)7-6-9(11)8-4-2-1-3-5-8/h1-5,9H,6-7,12H2,(H,13,14)/t9-,11+/m0/s1 |
InChI Key |
HOQAZBBALROTIH-GXSJLCMTSA-N |
Isomeric SMILES |
C1C[C@@]([C@@H]1C2=CC=CC=C2)(C(=O)O)N |
Canonical SMILES |
C1CC(C1C2=CC=CC=C2)(C(=O)O)N |
Origin of Product |
United States |
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